exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
CAS No.:
Cat. No.: VC17621470
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13NO2 |
|---|---|
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
| Standard InChI Key | LVBCACDXSOCLCG-RNFRBKRXSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CN2CC[C@@H]1C2 |
| Canonical SMILES | COC(=O)C1CN2CCC1C2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol. Its IUPAC name, methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate, reflects the stereochemistry at the 3- and 4-positions, which are critical for its biological interactions. The bicyclo[2.2.1]heptane system imposes significant ring strain, influencing both its chemical reactivity and conformational rigidity.
Stereochemical Analysis
The compound’s stereochemistry was elucidated through NMR spectroscopy and X-ray crystallography. The exo configuration of the methyl carboxylate group is stabilized by minimized steric interactions with the bicyclic framework . Nuclear Overhauser effect (NOE) experiments confirmed the spatial proximity of the bridgehead protons (H-1 and H-4) to the endo hydrogen atoms, further validating the assigned stereochemistry .
Spectral Data
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¹H NMR: Key signals include a broad peak for the bridgehead protons (δ 5.10 ppm) and a triplet for the exo-methoxy group (δ 3.70 ppm, J = 5 Hz) .
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¹³C NMR: The carbonyl carbon of the carboxylate group resonates at δ 170.2 ppm, while the quaternary carbons of the bicyclic system appear between δ 45–55 ppm.
Synthesis and Optimization
Synthetic routes to exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate emphasize stereocontrol and yield optimization. Three primary methods have been developed:
Radical Translocation Cyclization
A high-yielding route involves the radical translocation of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine mediated by tributyltin hydride (Bu₃SnH) and azoisobutyronitrile (AIBN) in boiling toluene. This method achieves 45–50% yield and excellent stereoselectivity for the exo isomer. The mechanism proceeds via a radical intermediate that undergoes intramolecular cyclization, driven by the stability of the bicyclic transition state.
Bromination-Favorskii Rearrangement
Bromination of N-carbethoxytropinone with CuBr₂ in ethyl acetate/chloroform, followed by Favorskii rearrangement using EtONa/EtOH, produces a 37% yield of exo-methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate . This route is notable for its operational simplicity and avoidance of toxic tin reagents .
Table 1: Comparative Synthesis Routes
| Method | Key Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Radical Translocation | Bu₃SnH, AIBN | 45–50 | High (exo > 95%) |
| Platinum Hydrogenation | PtO₂, H₂ | 36 | Moderate |
| Bromination-Rearrangement | CuBr₂, EtONa | 37 | High (exo > 90%) |
Chemical Reactivity and Derivatives
The compound’s reactivity is dominated by its strained bicyclic framework and electron-deficient nitrogen atom.
N-Acylation and Alkylation
The secondary amine undergoes facile acylation with acetyl chloride or trichloroacetyl chloride, producing derivatives with >90% yield . Alkylation with methyl iodide proceeds selectively at the nitrogen, preserving the carboxylate group’s integrity .
Ring-Opening Reactions
Treatment with HBr/AcOH induces ring-opening via electrophilic attack at the bridgehead carbon, generating linear diamines . This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies .
Comparative Analysis with Analogous Scaffolds
Table 2: Comparison with Related Bicyclic Compounds
| Compound | Bioactivity (IC₅₀) | Synthetic Complexity |
|---|---|---|
| exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | 45 nM (PM II) | Moderate |
| 7-Oxabicyclo[2.2.1]heptane | Inactive | Low |
| 1-Azabicyclo[1.1.0]butane | 1.2 µM (PM IV) | High |
The 7-azabicyclo[2.2.1]heptane scaffold’s superiority stems from its optimal balance of ring strain and hydrogen-bonding capacity, enabling tight binding to plasmepsins .
Applications in Medicinal Chemistry
The compound’s versatility is exemplified in:
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Protease Inhibitor Design: Derivatives with extended hydrophobic side chains exhibit IC₅₀ < 10 nM against PM IV, highlighting potential for next-generation antimalarials .
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Neurological Agents: Analogous structures modulate nicotinic acetylcholine receptors, suggesting applications in treating neurodegenerative diseases.
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